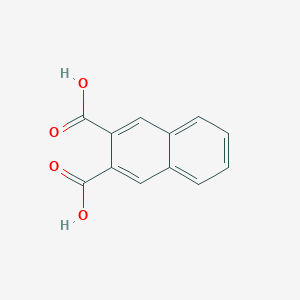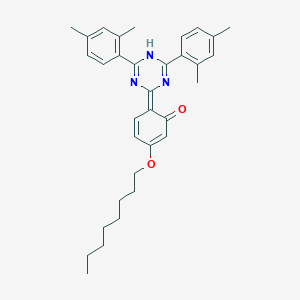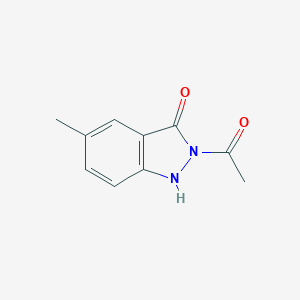
2-Acetyl-5-methyl-1H-indazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-5-methyl-1H-indazol-3(2H)-one, also known as AMIO, is a synthetic chemical compound with a molecular weight of 211.23 g/mol. This heterocyclic compound has been of interest to researchers due to its potential applications in the pharmaceutical industry.
Mechanism Of Action
The mechanism of action of 2-Acetyl-5-methyl-1H-indazol-3(2H)-one is not fully understood. However, it is believed to exert its effects by inhibiting the activity of enzymes involved in cell growth and division. It has also been suggested that 2-Acetyl-5-methyl-1H-indazol-3(2H)-one may interfere with the DNA replication process, leading to cell death.
Biochemical And Physiological Effects
2-Acetyl-5-methyl-1H-indazol-3(2H)-one has been found to exhibit both biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids and proteins. It has also been found to induce oxidative stress in cancer cells, leading to their death. In addition, 2-Acetyl-5-methyl-1H-indazol-3(2H)-one has been shown to inhibit the growth of tumors in animal models.
Advantages And Limitations For Lab Experiments
2-Acetyl-5-methyl-1H-indazol-3(2H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent anticancer, antifungal, and antimicrobial activities. However, there are also limitations to its use. For example, 2-Acetyl-5-methyl-1H-indazol-3(2H)-one is not very soluble in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on 2-Acetyl-5-methyl-1H-indazol-3(2H)-one. One area of interest is the development of novel synthetic routes to improve the yield and purity of 2-Acetyl-5-methyl-1H-indazol-3(2H)-one. Another area of interest is the study of its mechanism of action, which could lead to the development of more effective anticancer, antifungal, and antimicrobial agents. Additionally, more research is needed to determine the pharmacokinetics and pharmacodynamics of 2-Acetyl-5-methyl-1H-indazol-3(2H)-one in vivo, which could inform its potential use as a therapeutic agent.
Synthesis Methods
2-Acetyl-5-methyl-1H-indazol-3(2H)-one can be synthesized through a multistep process starting from 2-acetylcyclohexanone. The first step involves the condensation of 2-acetylcyclohexanone with hydrazine hydrate to form 2-acetylhydrazine. The second step involves the cyclization of 2-acetylhydrazine with methyl isocyanate to form 2-Acetyl-5-methyl-1H-indazol-3(2H)-one. The yield of 2-Acetyl-5-methyl-1H-indazol-3(2H)-one can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reagent ratios.
Scientific Research Applications
2-Acetyl-5-methyl-1H-indazol-3(2H)-one has been studied for its potential applications in the pharmaceutical industry. It has been found to exhibit anticancer, antifungal, and antimicrobial activities. 2-Acetyl-5-methyl-1H-indazol-3(2H)-one has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. It has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membrane integrity.
properties
CAS RN |
152839-60-6 |
|---|---|
Product Name |
2-Acetyl-5-methyl-1H-indazol-3(2H)-one |
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
2-acetyl-5-methyl-1H-indazol-3-one |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-9-8(5-6)10(14)12(11-9)7(2)13/h3-5,11H,1-2H3 |
InChI Key |
ROABPYFOISNXEN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NN(C2=O)C(=O)C |
Canonical SMILES |
CC1=CC2=C(C=C1)NN(C2=O)C(=O)C |
synonyms |
3H-Indazol-3-one, 2-acetyl-1,2-dihydro-5-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





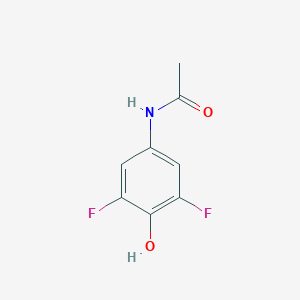
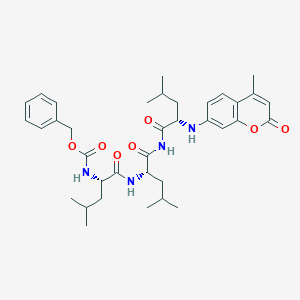
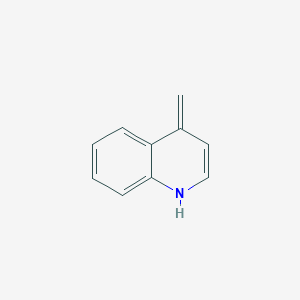
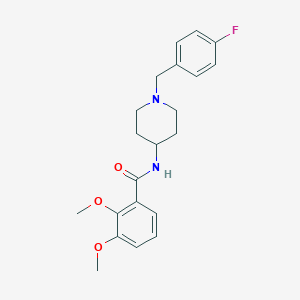
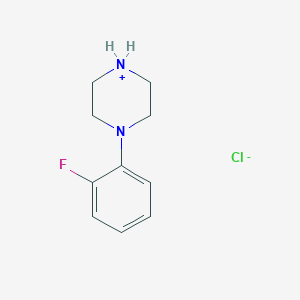
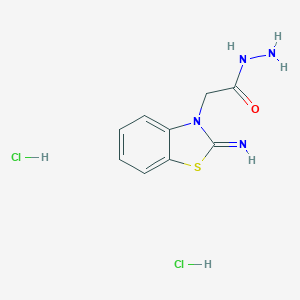
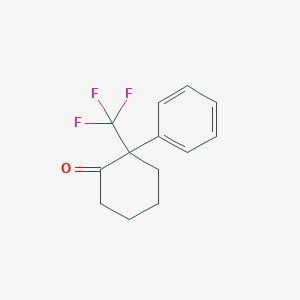
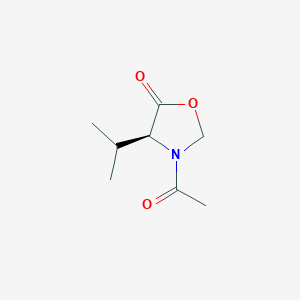
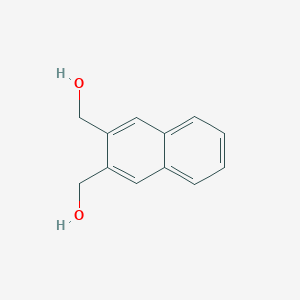
![Benzamide,N-[2-hydrazinylidene-4-(4-methoxyphenyl)-1(2H)-pyrimidinyl]-](/img/structure/B141879.png)
